A Technical Guide to the Structural Activity Relationship (SAR) of 1-Methyl-6-nitro-1H-indazol-3-amine and its Analogs
A Technical Guide to the Structural Activity Relationship (SAR) of 1-Methyl-6-nitro-1H-indazol-3-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold that confers a wide array of biological activities.[1][2] This technical guide provides a comprehensive exploration of the structural activity relationship (SAR) of 1-Methyl-6-nitro-1H-indazol-3-amine, a scaffold poised for development into potent therapeutic agents. While direct and extensive SAR studies on this specific molecule are nascent, this document synthesizes data from closely related analogs to construct a predictive SAR model and outlines a robust experimental framework for its validation and elaboration. We will delve into the critical structural motifs, propose a strategic derivatization plan, and detail the requisite biological assays to unlock the full therapeutic potential of this compound class.
Introduction: The Indazole Scaffold as a Platform for Drug Discovery
Indazole-containing derivatives are prominent in numerous clinically approved drugs and investigational agents, demonstrating activities that span from oncology to infectious diseases.[1][3][4] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a unique three-dimensional structure that can engage with a variety of biological targets. The 1H-indazole tautomer is generally more thermodynamically stable and thus more prevalent.[1][5]
The core structure of 1-Methyl-6-nitro-1H-indazol-3-amine presents several key features for SAR exploration:
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The 1-Methyl Group: Substitution at the N1 position is known to influence the orientation of the molecule within binding pockets and can be crucial for activity.
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The 6-Nitro Group: The electron-withdrawing nature and hydrogen-bonding potential of the nitro group at the C6 position have been associated with enhanced biological activity, particularly in anticancer and antileishmanial contexts.[6][7][8]
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The 3-Amine Group: The amino group at the C3 position serves as a critical hydrogen bond donor and a versatile synthetic handle for introducing a wide range of substituents to probe interactions with target proteins.[1][3]
This guide will focus on a hypothetical SAR exploration aimed at developing potent kinase inhibitors, a common application for indazole-based compounds.[1]
Proposed SAR Exploration Strategy
To systematically elucidate the SAR of the 1-Methyl-6-nitro-1H-indazol-3-amine core, a focused library of analogs will be synthesized and evaluated. The proposed modifications are designed to probe the importance of each key substituent.
Core Scaffold and Points of Diversification
The central scaffold for our proposed SAR study is depicted below, with key points of diversification highlighted as R1, R2, and R3.
Core Scaffold: 1-Methyl-6-nitro-1H-indazol-3-amine and Points for Derivatization
Sources
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- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
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